[(Methylsulfanyl)(phenyl)methyl]benzene
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Overview
Description
1-(Methylthio)diphenylmethane is an organic compound characterized by the presence of a diphenylmethane core with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylthio)diphenylmethane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of diphenylmethane with methylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(Methylthio)diphenylmethane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)diphenylmethane undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Diphenylmethane.
Substitution: Nitro or halogenated derivatives of 1-(Methylthio)diphenylmethane.
Scientific Research Applications
1-(Methylthio)diphenylmethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methylthio)diphenylmethane involves its interaction with molecular targets through its functional groups. The methylthio group can participate in nucleophilic or electrophilic reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Diphenylmethane: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-(Methylthio)benzene: Contains only one aromatic ring, resulting in different chemical and physical properties.
Benzyl methyl sulfide: Similar in structure but lacks the second aromatic ring, affecting its reactivity and applications.
Uniqueness: 1-(Methylthio)diphenylmethane is unique due to the combination of the diphenylmethane core and the methylthio substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H14S |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
[methylsulfanyl(phenyl)methyl]benzene |
InChI |
InChI=1S/C14H14S/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
JQPDEBVXMCQJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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